molecular formula C15H15N3O5S B11026056 N-{4-[(2-methyl-4-nitrophenyl)sulfamoyl]phenyl}acetamide

N-{4-[(2-methyl-4-nitrophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11026056
M. Wt: 349.4 g/mol
InChI Key: PHLMASOFLQTZRT-UHFFFAOYSA-N
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Description

N-{4-[(2-METHYL-4-NITROANILINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group. The presence of the nitro and methyl groups on the aniline moiety adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-METHYL-4-NITROANILINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of 2-methyl-4-nitroaniline. This intermediate can be synthesized through nitration of 2-methylaniline. The subsequent steps involve sulfonylation of the aniline derivative followed by acylation to introduce the acetamide group. Common reagents used in these reactions include sulfuric acid for nitration, sulfonyl chlorides for sulfonylation, and acetic anhydride for acylation .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-METHYL-4-NITROANILINO)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-{4-[(2-METHYL-4-NITROANILINO)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2-METHYL-4-NITROANILINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl and acetamide groups can also participate in binding interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-nitroaniline: Shares the nitroaniline core but lacks the sulfonyl and acetamide groups.

    2-Methyl-4-nitroaniline: Similar structure but without the sulfonyl and acetamide modifications.

    N-[4-(4-methylsulfonyl-2-nitroanilino)phenyl]acetamide: A closely related compound with similar functional groups

Uniqueness

N-{4-[(2-METHYL-4-NITROANILINO)SULFONYL]PHENYL}ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[4-[(2-methyl-4-nitrophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H15N3O5S/c1-10-9-13(18(20)21)5-8-15(10)17-24(22,23)14-6-3-12(4-7-14)16-11(2)19/h3-9,17H,1-2H3,(H,16,19)

InChI Key

PHLMASOFLQTZRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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